molecular formula C12H20N2O5 B5449209 3-(1-aminoethyl)azepan-2-one;(E)-but-2-enedioic acid

3-(1-aminoethyl)azepan-2-one;(E)-but-2-enedioic acid

Cat. No.: B5449209
M. Wt: 272.30 g/mol
InChI Key: LCZKYLVUPUSJKW-WLHGVMLRSA-N
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Description

3-(1-aminoethyl)azepan-2-one;(E)-but-2-enedioic acid is a compound that combines an azepanone ring with an aminoethyl group and a butenedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminoethyl)azepan-2-one typically involves the reaction of azepan-2-one with an appropriate aminoethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The resulting product is then purified through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of 3-(1-aminoethyl)azepan-2-one may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-aminoethyl)azepan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azepanone compounds.

Scientific Research Applications

3-(1-aminoethyl)azepan-2-one;(E)-but-2-enedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-aminoethyl)azepan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(1-aminoethyl)phenoxy]azepan-2-one
  • 3-[3-(1-aminoethyl)phenoxy]azepan-2-one

Uniqueness

Compared to similar compounds, 3-(1-aminoethyl)azepan-2-one;(E)-but-2-enedioic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(1-aminoethyl)azepan-2-one;(E)-but-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C4H4O4/c1-6(9)7-4-2-3-5-10-8(7)11;5-3(6)1-2-4(7)8/h6-7H,2-5,9H2,1H3,(H,10,11);1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZKYLVUPUSJKW-WLHGVMLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCNC1=O)N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1CCCCNC1=O)N.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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